Cas no 1179833-77-2 (2-(Piperidin-4-yl)ethanesulfonamide)

2-(Piperidin-4-yl)ethanesulfonamide is a sulfonamide derivative featuring a piperidine ring, making it a versatile intermediate in medicinal chemistry and drug discovery. Its structural motif is valuable for designing bioactive molecules, particularly in the development of central nervous system (CNS) targeting agents and enzyme inhibitors. The compound’s sulfonamide group enhances binding affinity to biological targets, while the piperidine moiety contributes to improved pharmacokinetic properties. It is commonly employed in the synthesis of pharmacologically active compounds, including receptor modulators and protease inhibitors. High purity and well-defined reactivity make it a reliable building block for research and industrial applications.
2-(Piperidin-4-yl)ethanesulfonamide structure
1179833-77-2 structure
Product Name:2-(Piperidin-4-yl)ethanesulfonamide
CAS No:1179833-77-2
MF:C7H16N2O2S
MW:192.279140472412
MDL:MFCD12799543
CID:2092447
PubChem ID:60892492
Update Time:2025-10-10

2-(Piperidin-4-yl)ethanesulfonamide Chemical and Physical Properties

Names and Identifiers

    • 2-(Piperidin-4-yl)ethanesulfonamide
    • 4-Piperidineethanesulfonamide
    • DA-38982
    • SCHEMBL230908
    • AS-46539
    • 2-(Piperidin-4-yl)ethane-1-sulfonamide
    • CS1650
    • SB41677
    • 2-piperidin-4-ylethanesulfonamide
    • EN300-272569
    • 1179833-77-2
    • 2-(4-Piperidyl)ethanesulfonamide
    • AC-31797
    • AKOS010114162
    • CS-0271937
    • MFCD12799543
    • MDL: MFCD12799543
    • Inchi: 1S/C7H16N2O2S/c8-12(10,11)6-3-7-1-4-9-5-2-7/h7,9H,1-6H2,(H2,8,10,11)
    • InChI Key: MNNOZFKPSVGTEI-UHFFFAOYSA-N
    • SMILES: S(CCC1CCNCC1)(N)(=O)=O

Computed Properties

  • Exact Mass: 192.09324893g/mol
  • Monoisotopic Mass: 192.09324893g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 214
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.4
  • Topological Polar Surface Area: 80.6Ų

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2-(Piperidin-4-yl)ethanesulfonamide Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:1179833-77-2)2-(Piperidin-4-yl)ethanesulfonamide
Order Number:A893231
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 11:43
Price ($):2461.0
Email:sales@amadischem.com

Additional information on 2-(Piperidin-4-yl)ethanesulfonamide

Recent Advances in the Study of 2-(Piperidin-4-yl)ethanesulfonamide (CAS: 1179833-77-2) in Chemical Biology and Pharmaceutical Research

The compound 2-(Piperidin-4-yl)ethanesulfonamide (CAS: 1179833-77-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. This sulfonamide derivative, characterized by its piperidine core, has been explored for its role in modulating various biological targets, including enzymes and receptors. Recent studies have highlighted its utility in drug discovery, particularly in the development of novel inhibitors and probes for disease-related pathways.

One of the key areas of investigation involves the compound's interaction with G protein-coupled receptors (GPCRs), a prominent target class in drug development. Researchers have demonstrated that 2-(Piperidin-4-yl)ethanesulfonamide exhibits selective binding affinity for specific GPCR subtypes, making it a promising candidate for the treatment of neurological disorders. Structural-activity relationship (SAR) studies have further elucidated the importance of the sulfonamide moiety and the piperidine ring in optimizing binding efficacy and selectivity.

In addition to its role in GPCR modulation, recent publications have explored the compound's potential as a scaffold for the design of enzyme inhibitors. For instance, studies have shown that derivatives of 2-(Piperidin-4-yl)ethanesulfonamide can effectively inhibit histone deacetylases (HDACs), a class of enzymes implicated in cancer and inflammatory diseases. These findings underscore the versatility of this chemical entity in targeting diverse biological pathways.

Another notable advancement is the application of 2-(Piperidin-4-yl)ethanesulfonamide in chemical proteomics. By incorporating this compound into activity-based probes, researchers have been able to map the interactome of sulfonamide-binding proteins in complex biological systems. This approach has provided valuable insights into off-target effects and has facilitated the identification of novel drug targets.

From a synthetic chemistry perspective, recent efforts have focused on optimizing the synthesis of 2-(Piperidin-4-yl)ethanesulfonamide and its derivatives. Innovations in catalytic methods and green chemistry have enabled more efficient and sustainable production routes, addressing previous challenges related to yield and purity. These advancements are critical for scaling up production to meet the demands of preclinical and clinical studies.

Looking ahead, the continued exploration of 2-(Piperidin-4-yl)ethanesulfonamide holds great promise for the development of next-generation therapeutics. Ongoing research aims to expand its applications into areas such as antimicrobial resistance and metabolic diseases. Furthermore, collaborations between academia and industry are expected to accelerate the translation of these findings into clinical candidates, ultimately benefiting patients worldwide.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1179833-77-2)2-(Piperidin-4-yl)ethanesulfonamide
A893231
Purity:99%
Quantity:1g
Price ($):2461.0
Email